Cas no 897734-33-7 (methyl 2-(2Z)-6-acetamido-2-(4-methylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

Methyl 2-(2Z)-6-acetamido-2-(4-methylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate is a specialized heterocyclic compound featuring a benzothiazole core with an imino linkage and an acetamido substituent. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of the 4-methylbenzoyl group enhances stability, while the acetamido moiety may contribute to binding interactions in biological systems. This compound is suitable for research applications, including enzyme inhibition studies or as an intermediate in synthesizing pharmacologically active derivatives. Its well-defined stereochemistry (Z-configuration) ensures precise reactivity, making it valuable for targeted synthetic pathways.
methyl 2-(2Z)-6-acetamido-2-(4-methylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate structure
897734-33-7 structure
Product Name:methyl 2-(2Z)-6-acetamido-2-(4-methylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate
CAS No:897734-33-7
MF:C20H19N3O4S
MW:397.447563409805
CID:6205671
PubChem ID:3561456
Update Time:2025-06-24

methyl 2-(2Z)-6-acetamido-2-(4-methylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(2Z)-6-acetamido-2-(4-methylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate
    • (Z)-methyl 2-(6-acetamido-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
    • methyl 2-[(2Z)-6-acetamido-2-[(4-methylbenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
    • 897734-33-7
    • F1366-1323
    • AKOS024607217
    • methyl 2-[6-acetamido-2-(4-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
    • Inchi: 1S/C20H19N3O4S/c1-12-4-6-14(7-5-12)19(26)22-20-23(11-18(25)27-3)16-9-8-15(21-13(2)24)10-17(16)28-20/h4-10H,11H2,1-3H3,(H,21,24)/b22-20-
    • InChI Key: VSPRAAFNZYGDPB-XDOYNYLZSA-N
    • SMILES: S1/C(=N\C(C2C=CC(C)=CC=2)=O)/N(CC(=O)OC)C2C=CC(=CC1=2)NC(C)=O

Computed Properties

  • Exact Mass: 397.10962727g/mol
  • Monoisotopic Mass: 397.10962727g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 645
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 113Ų

methyl 2-(2Z)-6-acetamido-2-(4-methylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate Pricemore >>

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Additional information on methyl 2-(2Z)-6-acetamido-2-(4-methylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate

Introduction to Methyl 2-(2Z)-6-acetamido-2-(4-methylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate (CAS No. 897734-33-7)

Methyl 2-(2Z)-6-acetamido-2-(4-methylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate, a compound with the chemical identifier CAS No. 897734-33-7, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

The molecular structure of this compound is characterized by a complex arrangement of functional groups, including an acetamido moiety, a 4-methylbenzoyl group, and an imino group, all integrated within a dihydro-1,3-benzothiazole backbone. The presence of these functional groups not only contributes to the compound's unique chemical properties but also suggests its potential for interacting with biological targets in novel ways.

In recent years, there has been a growing interest in developing new therapeutic agents that leverage the inherent properties of heterocyclic compounds. The benzothiazole scaffold, in particular, has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The introduction of additional functional groups into this scaffold can further modulate its biological activity, making it a valuable scaffold for drug discovery.

The acetamido group in Methyl 2-(2Z)-6-acetamido-2-(4-methylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate is known to enhance solubility and stability, which are critical factors for the formulation of pharmaceuticals. Additionally, the 4-methylbenzoyl group can contribute to the compound's binding affinity by introducing hydrophobic interactions with biological targets. These features make this compound a promising candidate for further investigation in drug development.

Recent studies have highlighted the importance of molecular diversity in the search for new drugs. Compounds like Methyl 2-(2Z)-6-acetamido-2-(4-methylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate exemplify this principle by combining multiple functional groups into a single molecule. This approach can lead to the discovery of drugs with enhanced efficacy and reduced side effects compared to traditional monofunctional agents.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques have been employed to ensure high yield and purity, which are essential for pharmaceutical applications. The use of modern analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has facilitated the characterization of the compound's structure and properties.

In terms of biological activity, preliminary studies suggest that Methyl 2-(2Z)-6-acetamido-2-(4-methylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate exhibits promising properties in vitro. These studies have indicated potential activity against various biological targets, including enzymes and receptors involved in inflammatory pathways. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The development of new drug candidates is often accompanied by rigorous testing to assess their safety and efficacy. Preclinical studies are conducted to evaluate the pharmacokinetic profile, toxicity profiles, and potential side effects of compounds like Methyl 2-(2Z)-6-acetamido-2-(4-methylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate before they can be tested in human trials. These studies provide critical data that guide the optimization process and ensure that only the most promising candidates proceed to clinical development.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been used to predict the binding affinity and interactions of Methyl 2-(2Z)-6-acetamido-2-(4-methylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate with biological targets. These predictions have guided synthetic modifications aimed at improving its potency and selectivity. The integration of computational methods with experimental approaches has significantly accelerated the drug discovery process.

The future prospects for Methyl 2-(2Z)-6-acetamido-2-(4-methylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-y acetate are bright given its unique structure and promising preclinical data. Ongoing research is focused on optimizing its pharmacological properties and exploring new therapeutic indications. Collaborative efforts between academic researchers and industry scientists are essential for translating laboratory findings into viable therapeutic options for patients.

In conclusion, Methyl 2-(2Z)-6-acetamido - - - - - - - - - - - - - - - - y acetate (CAS No. 897734- 33- 7) represents a significant advancement in pharmaceutical chemistry with its complex molecular structure and diverse functional groups. The compound's potential as a therapeutic agent is supported by preliminary studies demonstrating its biological activity. Further research is warranted to fully explore its therapeutic applications. The integration of modern synthetic techniques, computational methods, and rigorous preclinical testing will be crucial in realizing its full potential as a new drug candidate.

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